1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one
Description
Properties
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-4-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-18-19(21-12-11-20-18)25-16-10-13-22(14-16)17(23)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,11-12,16H,5,8-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPLFQIEPPQGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Methoxypyrazine Moiety: This step involves the nucleophilic substitution reaction where the methoxypyrazine group is introduced to the pyrrolidine ring.
Formation of the Phenylbutanone Backbone: The phenylbutanone backbone is synthesized separately and then coupled with the pyrrolidine derivative through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one (CAS: 2034495-21-9)
- Structural Differences : Replaces the 3-methoxypyrazin-2-yl group with a 5-chloropyrimidin-2-yl substituent.
- Molecular Formula : C₁₈H₂₀ClN₃O₂ (MW: 345.8) vs. the target compound’s estimated formula (C₁₉H₂₁N₃O₃; MW: ~341.3).
- Key Implications :
- The chloro substituent (electron-withdrawing) vs. methoxy (electron-donating) may alter electronic properties, affecting binding affinity or metabolic stability.
- Pyrimidine vs. pyrazine rings: Pyrimidines are more common in nucleobase analogs, while pyrazines may influence solubility due to nitrogen positioning .
1-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one (CAS: 920375-60-6)
- Structural Differences : Features a triazolo-pyrimidine core and piperazine linkage instead of pyrrolidine.
- Molecular Formula : C₂₅H₂₇N₇O₂ (MW: 457.5) vs. the target compound’s simpler structure.
- Key Implications: The triazole-pyrimidine fusion likely enhances target selectivity for kinases or enzymes requiring planar heterocycles. Piperazine (six-membered, two nitrogens) vs.
Arylpiperazine Derivatives (e.g., MK45, MK69)
- Structural Differences: Piperazine-linked butanones with thiophene or trifluoromethylphenyl groups.
- Key Implications :
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
